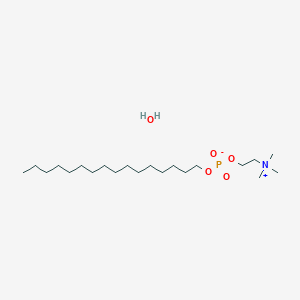
Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily known for its broad-spectrum antimicrobial, anti-leishmanial, and anti-cancer properties . This compound has been widely studied for its therapeutic potential, particularly in the treatment of leishmaniasis and certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyl bromide with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified biological activities .
Aplicaciones Científicas De Investigación
Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid interactions and membrane dynamics.
Biology: The compound is studied for its effects on cell membranes and its role in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. In the case of leishmaniasis, the compound interferes with the parasite’s cell membrane, inhibiting its growth and replication. In cancer cells, it induces apoptosis by disrupting membrane integrity and interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Hexadecylphosphocholine: Similar in structure and function, used in similar therapeutic applications.
Phosphocholine: A related compound with similar membrane-disrupting properties.
Alkylphospholipids: A class of compounds with similar mechanisms of action and therapeutic uses.
Uniqueness: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its broad-spectrum activity and its ability to target both parasitic and cancer cells. Its dual action as an antimicrobial and anti-cancer agent makes it a valuable compound in medical research and therapy .
Propiedades
Fórmula molecular |
C21H48NO5P |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
hexadecyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C21H46NO4P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4;/h5-21H2,1-4H3;1H2 |
Clave InChI |
NTMJUKLGQGDYOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
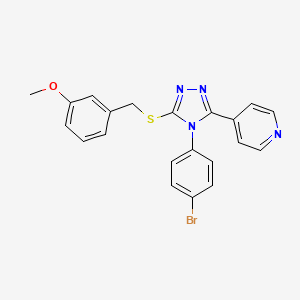
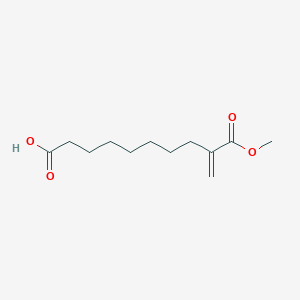
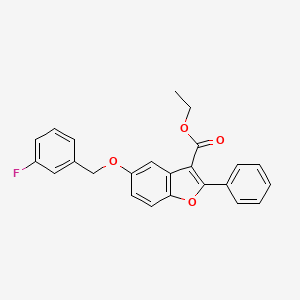
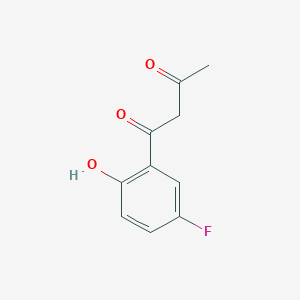
![N-(2-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044452.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044471.png)
![4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12044479.png)
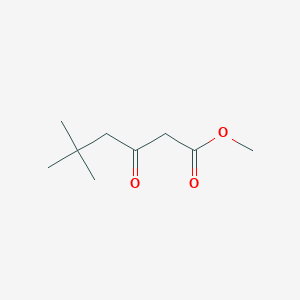
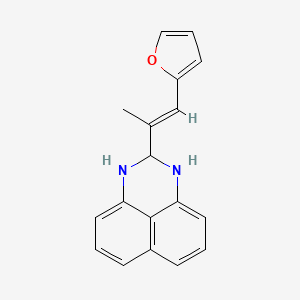
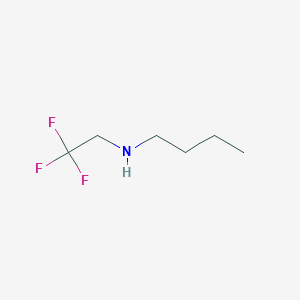
![3-[(E)-(3-aminopyridin-2-yl)methylideneamino]-1,1-dimethylthiourea](/img/structure/B12044526.png)
